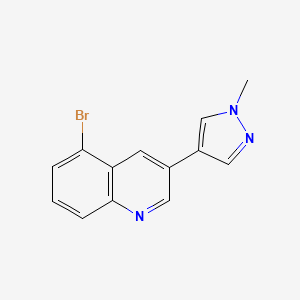

(E)-Methyl 3-bromo-2-methyl-3-phenylacrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(E)-Methyl 3-bromo-2-methyl-3-phenylacrylate” is a chemical compound that can be purchased for pharmaceutical testing . It is often used in research settings .

Molecular Structure Analysis

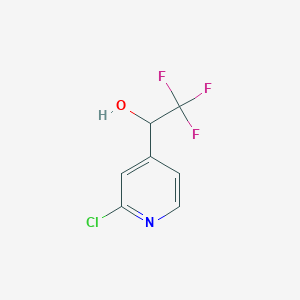

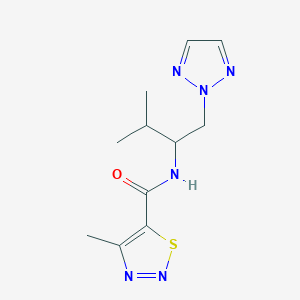

The molecular formula of “(E)-Methyl 3-bromo-2-methyl-3-phenylacrylate” is C11H11BrO2 . The InChI code is 1S/C11H11BrO2/c1-8(11(13)14-2)10(12)9-6-4-3-5-7-9/h3-7H,1-2H3/b10-8+ .Physical And Chemical Properties Analysis

“(E)-Methyl 3-bromo-2-methyl-3-phenylacrylate” has a molecular weight of 255.11 . It is stored in an inert atmosphere at 2-8°C . The physical form can be either solid or liquid .Scientific Research Applications

Synthetic Utility in Organic Chemistry The compound (E)-Methyl 3-bromo-2-methyl-3-phenylacrylate serves as a versatile intermediate in organic synthesis. For instance, it is utilized in the bromination–dehydrobromination process to yield structurally related compounds through reactions with dimethyl malonate and methyl acetoacetate, demonstrating its role as a synthetic equivalent in Michael addition reactions (Vasin et al., 2016). This highlights its importance in the synthesis of complex organic molecules, potentially leading to new materials or pharmaceuticals.

Biological Activity Screening Research into novel N-(α-bromoacyl)-α-amino esters, which share structural similarities with (E)-Methyl 3-bromo-2-methyl-3-phenylacrylate, has been conducted to explore their cytotoxic, anti-inflammatory, and antibacterial properties. Such studies aim to evaluate the potential of these compounds for therapeutic applications, though the specific compound has not been directly linked to this research (Yancheva et al., 2015).

Material Science Applications In the field of materials science, compounds structurally related to (E)-Methyl 3-bromo-2-methyl-3-phenylacrylate are investigated for their utility in creating advanced materials. For example, bromophenol derivatives, which include compounds with similar bromo and phenyl groups, have been studied for their potential applications ranging from bioactive materials to novel electronic devices, although the direct application of (E)-Methyl 3-bromo-2-methyl-3-phenylacrylate in this area has yet to be identified (Zhao et al., 2004).

Photochemistry and Photophysics Research into the photochemical and photophysical properties of compounds like (E)-Methyl 3-bromo-2-methyl-3-phenylacrylate can lead to applications in photodynamic therapy and fluorescence imaging. Studies on related bromophenol and bromo-substituted compounds focus on understanding their singlet oxygen generation, fluorescence, and energy transfer properties, which are critical for developing new diagnostic and therapeutic tools (Pişkin et al., 2020).

Cancer Research Compounds with structural similarities to (E)-Methyl 3-bromo-2-methyl-3-phenylacrylate have been evaluated for their potential as cancer therapeutics. Investigations into selective inhibitors for epigenetic enzymes present in cancer cells, utilizing bromo- and dibromo-methoxyphenyl derivatives, suggest avenues for developing targeted cancer treatments. Although the direct application of (E)-Methyl 3-bromo-2-methyl-3-phenylacrylate in cancer research is not specified, the methodologies used could inform future studies on its potential uses (Valente et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific procedures to follow if swallowed or if it comes in contact with skin or eyes .

properties

IUPAC Name |

methyl (E)-3-bromo-2-methyl-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-8(11(13)14-2)10(12)9-6-4-3-5-7-9/h3-7H,1-2H3/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOYGBYNTPFQMG-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C1=CC=CC=C1)Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(/C1=CC=CC=C1)\Br)/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-Methyl 3-bromo-2-methyl-3-phenylacrylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenylacetamide](/img/structure/B2535928.png)

![4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B2535939.png)

![1-[(3-Fluorophenyl)methyl]triazole](/img/structure/B2535940.png)